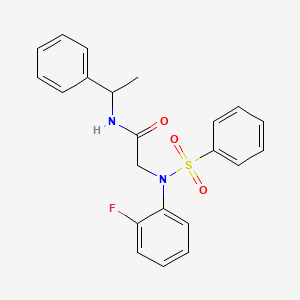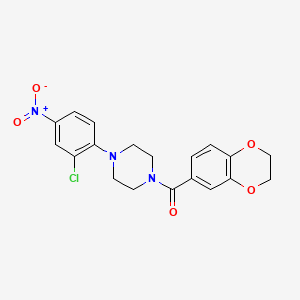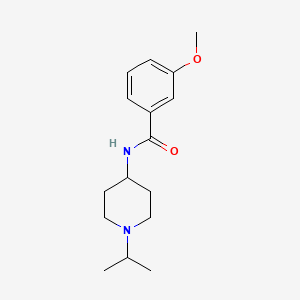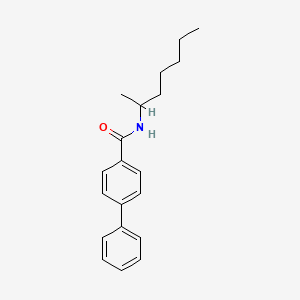
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FPEG, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. FPEG belongs to the class of compounds known as glycine transporter inhibitors, which have been shown to have promising effects in treating various neurological and psychiatric disorders.
Mechanism of Action
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of NMDA receptors, which are involved in learning and memory. By inhibiting the glycine transporter, this compound increases the availability of glycine in the brain, which can improve cognitive function and reduce symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of glycine in the brain, which can improve cognitive function and reduce symptoms of neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it is a highly specific inhibitor of the glycine transporter. This makes it a useful tool for studying the role of glycine in the brain.
One limitation of using this compound in lab experiments is that it has a relatively short half-life, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are a number of future directions for research on N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research could focus on the use of this compound in the treatment of other neurological and psychiatric disorders, such as depression and anxiety.
Another area of research could focus on the development of more potent and selective glycine transporter inhibitors. This could lead to the development of more effective treatments for neurological and psychiatric disorders.
Overall, this compound has shown promise as a potential therapeutic agent for a range of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesis Methods
The synthesis of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-fluoroaniline with 1-phenylethylamine to form an intermediate compound. This intermediate is then reacted with phenylsulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with glycine to form this compound.
Scientific Research Applications
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as a treatment for schizophrenia. Studies have shown that this compound can improve cognitive function and reduce symptoms in patients with schizophrenia.
Another area of research has focused on the use of this compound as a treatment for drug addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-17(18-10-4-2-5-11-18)24-22(26)16-25(21-15-9-8-14-20(21)23)29(27,28)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMUZLYVIQSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)

![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)

![{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)
![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)

![1-(2-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4986512.png)

![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)
